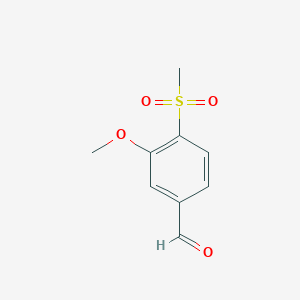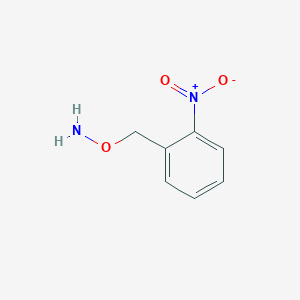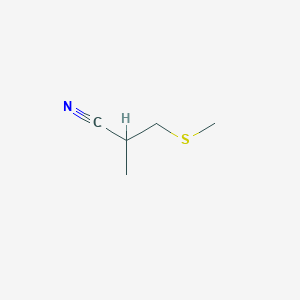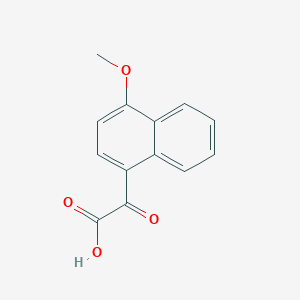
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that features a brominated isoindoline core with an aminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the bromination of an isoindoline precursor followed by the introduction of the aminoethyl group. One common method includes:
Bromination: The isoindoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Aminoethylation: The brominated intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and aminoethylation steps to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with the bromine atom replaced by other functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered oxidation states of the core structure.
Wissenschaftliche Forschungsanwendungen
2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials, such as polymers or nanocomposites.
Wirkmechanismus
The mechanism of action of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminoethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the brominated isoindoline core can provide hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-aminoethyl)-6-chloro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-fluoro-2,3-dihydro-1H-isoindol-1-one hydrochloride
- 2-(2-aminoethyl)-6-iodo-2,3-dihydro-1H-isoindol-1-one hydrochloride
Uniqueness
The uniqueness of 2-(2-aminoethyl)-6-bromo-2,3-dihydro-1H-isoindol-1-one hydrochloride lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs might not. This can lead to different biological activities or reactivity profiles, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H12BrClN2O |
|---|---|
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-6-bromo-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-8-2-1-7-6-13(4-3-12)10(14)9(7)5-8;/h1-2,5H,3-4,6,12H2;1H |
InChI-Schlüssel |
KIUDWZFVVBPFLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
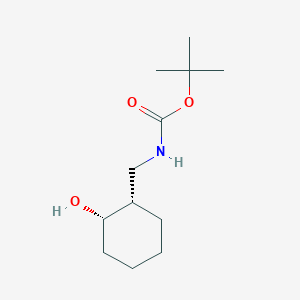
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
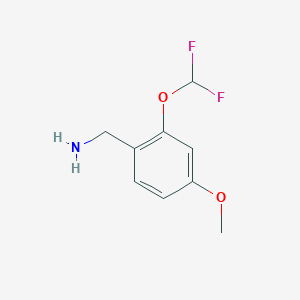

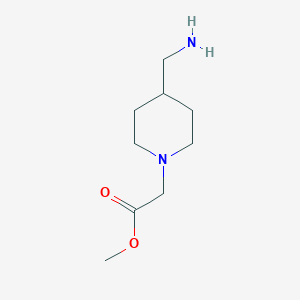
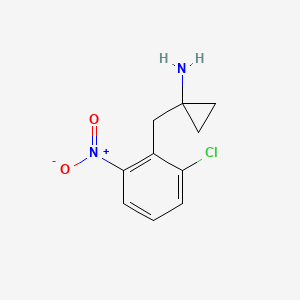
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
